3-{[(3-Methylbutyl)amino]methyl}benzonitrile
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Overview
Description
3-{[(3-Methylbutyl)amino]methyl}benzonitrile is an organic compound with the molecular formula C₁₃H₁₈N₂. It is a benzonitrile derivative characterized by the presence of a 3-methylbutylamino group attached to the benzonitrile core. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-Methylbutyl)amino]methyl}benzonitrile typically involves the reaction of benzonitrile with 3-methylbutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-{[(3-Methylbutyl)amino]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
3-{[(3-Methylbutyl)amino]methyl}benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-{[(3-Methylbutyl)amino]methyl}benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
- 3-{[(3-Methylbutyl)amino]methyl}benzoic acid
- 3-{[(3-Methylbutyl)amino]methyl}benzaldehyde
- 3-{[(3-Methylbutyl)amino]methyl}benzene
Uniqueness
3-{[(3-Methylbutyl)amino]methyl}benzonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits unique reactivity patterns and potential biological activities, making it a valuable compound for research and development .
Biological Activity
3-{[(3-Methylbutyl)amino]methyl}benzonitrile is an organic compound with a unique structure that combines a benzonitrile core with a branched alkyl amine group. Its molecular formula is C13H18N2, and it features significant functional groups, including a nitrile (-C≡N) and an amino (-NH2) group. These characteristics contribute to its potential biological activity, making it a candidate for various applications in medicinal chemistry and pharmacology.
The synthesis of this compound typically involves the reaction of 4-methylbenzonitrile with 3-methylbutylamine. This reaction can be conducted in solvents like ethanol or methanol, often requiring a catalyst and controlled heating to ensure full conversion of reactants to the desired product. The compound's structural features enhance its steric properties, which may influence its interactions with biological targets.
Preliminary studies indicate that this compound may modulate the activity of specific enzymes and receptors, affecting biochemical pathways related to inflammation and pain. Its mechanism of action likely involves binding to molecular targets, leading to modulation of their activity. This aspect is crucial for understanding its therapeutic potential and guiding further research directions.
Interaction Studies
Research into the interactions of this compound with biological molecules suggests it may exhibit significant binding affinity towards certain receptors or enzymes. For instance, studies have indicated that it could influence tyrosinase activity, which is relevant in hyperpigmentation disorders . The investigation of its inhibitory effects on tyrosinase has shown that analogs related to this compound can inhibit melanin production by interfering with intracellular tyrosinase activity, presenting potential applications in dermatological treatments .
Case Study: Tyrosinase Inhibition
A relevant study evaluated the tyrosinase inhibitory activities of various analogs related to this compound. The results demonstrated that certain analogs exhibited potent inhibition of mushroom tyrosinase, with IC50 values significantly lower than that of established inhibitors like kojic acid. For example, one analog showed an IC50 value of 1.12 µM, indicating it was 22-fold more effective than kojic acid .
Cytotoxicity Evaluation
Another aspect of the research involved assessing the cytotoxic effects of these compounds in B16F10 murine cells. The findings revealed that while some analogs did not exhibit cytotoxicity at concentrations up to 20 µM, others displayed concentration-dependent cytotoxic effects. This highlights the importance of evaluating both efficacy and safety when considering these compounds for therapeutic applications .
Summary Table: Biological Activity Overview
Property | Details |
---|---|
Molecular Formula | C13H18N2 |
Key Functional Groups | Nitrile (-C≡N), Amino (-NH2) |
Synthesis Method | Reaction of 4-methylbenzonitrile with 3-methylbutylamine |
Potential Biological Effects | Modulation of enzyme/receptor activity |
Tyrosinase Inhibition IC50 | As low as 1.12 µM (stronger than kojic acid) |
Cytotoxicity | Non-cytotoxic at ≤20 µM for some analogs |
Properties
Molecular Formula |
C13H18N2 |
---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
3-[(3-methylbutylamino)methyl]benzonitrile |
InChI |
InChI=1S/C13H18N2/c1-11(2)6-7-15-10-13-5-3-4-12(8-13)9-14/h3-5,8,11,15H,6-7,10H2,1-2H3 |
InChI Key |
OQIYPJZIKJZLQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNCC1=CC(=CC=C1)C#N |
Origin of Product |
United States |
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